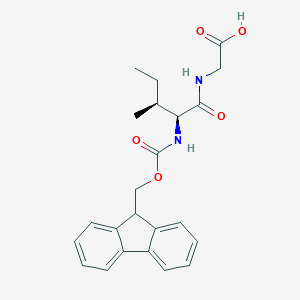

2-((2S,3S)-2-((((9H-芴-9-基)甲氧羰基)氨基)-3-甲基戊酰胺)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a specialty chemical, possibly used in the synthesis of other compounds .

Synthesis Analysis

The exact synthesis process for this compound is not provided in the available resources .Molecular Structure Analysis

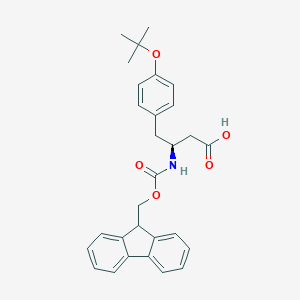

The molecular formula for this compound is C29H25NO4, and it has a molecular weight of 451.52 .Physical And Chemical Properties Analysis

Detailed physical and chemical properties for this compound are not provided in the available resources .科学研究应用

Bioconjugation in Antibody-Drug Conjugates (ADCs)

Fmoc-Ile-Gly-OH can be used as a linker in the construction of ADCs. The Fmoc group protects the amino acid during synthesis, and once the drug is attached, it can be cleaved under certain conditions to release the drug within the target cells .

Scaffold Materials for Tissue Engineering

Similar Fmoc-protected dipeptides have been reported to form scaffold materials. These scaffolds can support cell growth and tissue regeneration, making them valuable in biomedical engineering .

Neoglycoconjugate Formation

Fmoc-Gly-OH, a related compound, is used for coupling saccharide β-glycosylamines to form neoglycoconjugates. These conjugates have applications in vaccine development and as tools for studying carbohydrate-protein interactions .

Peptide Synthesis

Fmoc-Ile-Gly-OH can be utilized in peptide synthesis as a building block. The Fmoc group allows for selective deprotection and coupling with other amino acids to form desired peptide sequences .

Hydrogel Formation

Fmoc-protected amino acids can self-assemble into hydrogels. These hydrogels have potential applications in drug delivery systems and as matrices for cell culture .

作用机制

Target of Action

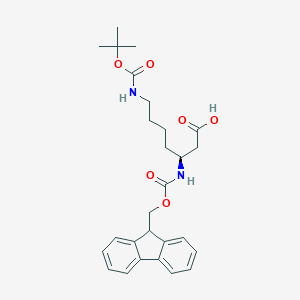

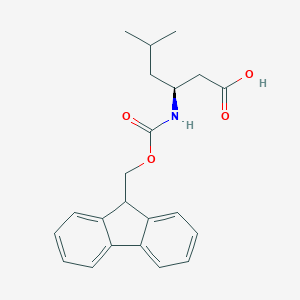

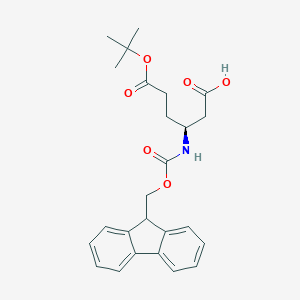

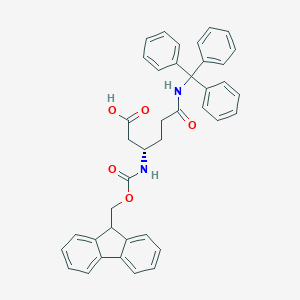

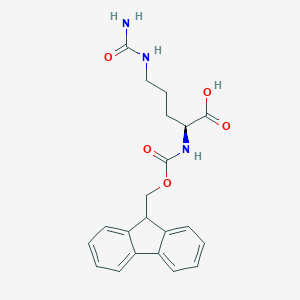

Fmoc-Ile-Gly-OH, also known as 2-[[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]acetic acid, is primarily used in the field of peptide synthesis . The compound doesn’t have a specific biological target, but rather, it plays a crucial role in the construction of peptides, serving as a building block in the formation of larger peptide chains .

Mode of Action

The mode of action of Fmoc-Ile-Gly-OH is based on its role as a protecting group in peptide synthesis . The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group used to prevent unwanted reactions at the amine group of amino acids during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is then removed by a base, typically piperidine .

Biochemical Pathways

In the context of biochemical pathways, Fmoc-Ile-Gly-OH is involved in the process of solid-phase peptide synthesis (SPPS) . The Fmoc group is used as a temporary protecting group for the amine at the N-terminus in SPPS .

Result of Action

The primary result of the action of Fmoc-Ile-Gly-OH is the successful synthesis of peptides. The Fmoc group protects the amine group during peptide bond formation, preventing unwanted side reactions . Once the peptide bond is formed, the Fmoc group is removed, allowing for the next amino acid to be added to the growing peptide chain .

Action Environment

The action of Fmoc-Ile-Gly-OH is typically carried out in a controlled laboratory environment during the process of peptide synthesis . Factors such as temperature, pH, and the presence of other reactants can influence the efficiency of Fmoc protection and deprotection . The compound is typically stored at a temperature of 2-8°C .

未来方向

属性

IUPAC Name |

2-[[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-3-14(2)21(22(28)24-12-20(26)27)25-23(29)30-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19,21H,3,12-13H2,1-2H3,(H,24,28)(H,25,29)(H,26,27)/t14-,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVPMIIMLKAWZFO-QKKBWIMNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2S,3S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanamido)acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557511.png)